Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate
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Description
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate is a chemical compound with the molecular formula C14H25NO5 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the addition of certain reagents to diethanolamine, heating to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfuryl chloride, reacting with liquid ammonia for 2.5-3.5 hours after the reaction is complete, cooling to 23-28°C, adding di-tert-butyl dicarbonate, stirring for 0.5-1 hour, and introducing hydrogen to remove the benzyl group .Future Directions
The future directions for the use of this compound could involve further exploration of its potential applications in pharmaceutical testing . As with any chemical compound, future research would also likely involve a more detailed investigation of its physical and chemical properties, as well as its safety profile.
Mechanism of Action
Target of Action
It’s known that the compound contains aBoc-protected amino group , which is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
The boc group in the compound can be deprotected under mild acidic conditions to form a free amine . This transformation could potentially enable the compound to interact with its targets in a specific manner.
Result of Action
The ability of the compound to form a free amine under mild acidic conditions could potentially lead to various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Factors such as ph could potentially affect the compound’s action, given that the boc group can be deprotected under mild acidic conditions .
Properties
IUPAC Name |
ethyl 2-[[1-(hydroxymethyl)cyclopropyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-11(17)8-15(9-14(10-16)6-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHWOYBNHVFMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1(CC1)CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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